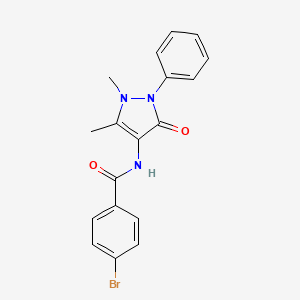![molecular formula C14H17N3OS B6637055 [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have shown promising results in the treatment of various diseases.
作用機序
The exact mechanism of action of [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the main advantages of [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol is its potential therapeutic applications. The compound has shown promising results in various preclinical studies and has the potential to be developed into a new drug. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in the laboratory.
将来の方向性
There are several future directions for research on [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol. One of the areas of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to exhibit neuroprotective properties and has the potential to be developed into a new drug for these disorders. Another area of interest is its potential use in the treatment of cancer. The compound has been found to induce apoptosis in cancer cells and has the potential to be developed into a new cancer therapy.
合成法
The synthesis of [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol can be achieved through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods involves the reaction of cyclopropylamine, phenylethyl bromide, and thioacetic acid in the presence of a catalyst to yield the intermediate product. This intermediate product is then reacted with triazole and formaldehyde to obtain the final product.
科学的研究の応用
[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[4-cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-10-13-15-16-14(17(13)12-6-7-12)19-9-8-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHJNUKODWOQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2SCCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B6636983.png)
![[5-(2,3-dihydro-1-benzofuran-5-yl)pyridin-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6636993.png)
![4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile](/img/structure/B6636995.png)
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylbenzo[g][1]benzofuran-2-yl)methanone](/img/structure/B6637001.png)
![4-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1-naphthalen-1-ylpyrrolidin-2-one](/img/structure/B6637003.png)
![N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B6637009.png)
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637021.png)
![2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6637036.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea](/img/structure/B6637041.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6637045.png)
![[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol](/img/structure/B6637049.png)
![[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol](/img/structure/B6637058.png)
![[3-[1-[[1-(5-Methylpyridin-2-yl)piperidin-4-yl]amino]ethyl]phenyl]methanol](/img/structure/B6637064.png)